5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 1171329-39-7
VCID: VC2784967
InChI: InChI=1S/C11H17N5OS/c1-4-15-7-8(10(14-15)17-6-3)9-12-13-11(18)16(9)5-2/h7H,4-6H2,1-3H3,(H,13,18)
SMILES: CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CC
Molecular Formula: C11H17N5OS
Molecular Weight: 267.35 g/mol

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS No.: 1171329-39-7

Cat. No.: VC2784967

Molecular Formula: C11H17N5OS

Molecular Weight: 267.35 g/mol

* For research use only. Not for human or veterinary use.

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol - 1171329-39-7

Specification

CAS No. 1171329-39-7
Molecular Formula C11H17N5OS
Molecular Weight 267.35 g/mol
IUPAC Name 3-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C11H17N5OS/c1-4-15-7-8(10(14-15)17-6-3)9-12-13-11(18)16(9)5-2/h7H,4-6H2,1-3H3,(H,13,18)
Standard InChI Key RWTQTHFIHYWCNO-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CC
Canonical SMILES CCN1C=C(C(=N1)OCC)C2=NNC(=S)N2CC

Introduction

Chemical Identity and Structural Characteristics

5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol belongs to the class of heterocyclic compounds containing both pyrazole and triazole ring systems. These heterocyclic scaffolds are prevalent in numerous biologically active compounds and pharmaceutical agents. The compound's molecular structure reveals several key functional groups that contribute to its chemical behavior and potential applications.

Basic Chemical Information

The compound is characterized by the following fundamental chemical parameters:

ParameterValue
CAS Number1171329-39-7
Molecular FormulaC11H17N5OS
Molecular Weight267.36 g/mol
SMILES NotationCCOC1=NN(CC)C=C1C1=NN=C(S)N1CC
MDL NumberMFCD11986704
Purity (Commercial)Typically 95%

The molecular structure features a pyrazole ring with ethoxy and ethyl substituents, connected to a triazole ring bearing an ethyl group and a thiol functionality. This arrangement creates a molecule with multiple reactive centers and potential binding sites for biological interactions .

Structural Features and Functional Groups

The compound possesses several distinctive structural features that define its chemical properties:

  • A pyrazole ring (5-membered heterocycle) with nitrogen atoms at positions 1 and 2

  • An ethoxy group (-OCH2CH3) at position 3 of the pyrazole ring

  • An ethyl group (-CH2CH3) at the N1 position of the pyrazole ring

  • A 1,2,4-triazole ring (5-membered heterocycle with three nitrogen atoms)

  • An ethyl substituent on the N4 position of the triazole ring

  • A thiol group (-SH) at position 3 of the triazole ring

These structural elements contribute to the compound's ability to participate in various chemical reactions and interact with biological targets .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is essential for predicting its behavior in different environments and applications.

Physical Properties

While specific experimental data for this exact compound is limited, properties can be estimated based on structural features and comparison with similar compounds:

PropertyValue/Description
Physical StateSolid at room temperature
ColorTypically white to off-white powder
SolubilityLimited water solubility; better solubility in organic solvents
Melting PointNot specifically reported in literature
LogP (Predicted)Similar to related compounds (approximately 2.5-3.0)

The presence of both hydrophilic (nitrogen atoms, thiol group) and hydrophobic (ethyl groups) moieties contributes to its solubility profile, making it more soluble in polar organic solvents than in water .

Chemical Reactivity

The chemical reactivity of this compound is primarily determined by its functional groups:

Synthesis Methods and Reaction Pathways

General Synthetic Approaches

The synthesis of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process that can be approached through several routes. Based on synthesis methods for similar compounds, the following general approaches are common:

  • Condensation reactions involving hydrazines and appropriate carbonyl compounds

  • Cyclization reactions of acyl hydrazines with isothiocyanates

  • Modification of pre-existing heterocyclic scaffolds through substitution reactions

Structure-Activity Relationships

Comparative Analysis with Related Compounds

The biological and chemical properties of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be better understood through comparison with structurally related compounds:

CompoundStructural DifferenceImpact on Properties
5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiolMethyl instead of ethyl at N4 of triazoleSlightly lower lipophilicity, may affect membrane permeability
3-(((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)pyridineThioether linkage to pyridineEnhanced water solubility, additional binding site through pyridine
5-(3-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiolPhenyl ring instead of pyrazoleDifferent electronic properties, increased rigidity

These structural variations can significantly influence the compound's physicochemical properties, biological activities, and potential applications .

Effect of Functional Group Modifications

  • Thiol group (-SH):

    • Critical for metal chelation and coordination chemistry

    • Important for potential interactions with biological targets

    • Susceptible to oxidation, which can affect stability

  • Ethyl substituents:

    • Contribute to lipophilicity

    • Influence membrane permeability

    • Affect binding affinity to protein targets

  • Ethoxy group:

    • Provides additional hydrogen bond accepting capability

    • Influences the electron distribution in the pyrazole ring

    • May participate in specific interactions with target molecules

Analytical Methods for Characterization

Spectroscopic Techniques

Several analytical techniques are commonly employed for the characterization and identification of 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can identify the ethyl and ethoxy protons, as well as the pyrazole CH

    • ¹³C NMR provides information about carbon environments, particularly the characteristic shifts of the heterocyclic carbons

    • The thiol proton typically appears as a distinctive signal in the downfield region

  • Infrared (IR) Spectroscopy:

    • Characteristic absorptions for the N-H and C-N stretching in the heterocyclic rings

    • S-H stretching band typically appears around 2550-2600 cm⁻¹

    • C-O stretching of the ethoxy group

  • Mass Spectrometry:

    • Molecular ion peak at m/z 267 (corresponding to the molecular weight)

    • Fragmentation pattern providing structural information

Chromatographic Methods

For purity assessment and quantification, chromatographic techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC):

    • Typically using reversed-phase columns

    • UV detection at wavelengths corresponding to the absorption maxima of the heterocyclic rings

  • Thin-Layer Chromatography (TLC):

    • Useful for reaction monitoring and preliminary purity assessment

    • Visualization through UV light or appropriate staining reagents

Current Research and Future Perspectives

Recent Advances

Current research on 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol and related compounds focuses on several promising areas:

  • Development of more efficient synthetic routes to improve yields and reduce environmental impact

  • Exploration of structure-activity relationships through systematic modification of functional groups

  • Investigation of metal complexes formed with this compound for potential applications in catalysis and material science

  • Evaluation of biological activities against various targets, including microbial pathogens and cancer cell lines

Future Research Directions

Several promising avenues for future research on this compound include:

  • Detailed mechanistic studies of its corrosion inhibition properties, potentially leading to improved metal protection formulations

  • Further exploration of its coordination chemistry with various metal ions for applications in catalysis and material science

  • Comprehensive biological screening to identify specific therapeutic applications

  • Development of derivative compounds with enhanced properties through strategic structural modifications

  • Investigation of potential synergistic effects when combined with other bioactive compounds

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